Suberic acid

Polymer Synthesis Fiber Science Polyester Amide

Suberic acid (octanedioic acid, C8) is the optimal α,ω-dicarboxylic acid for synthesizing flexible, drawable fibers; unlike lower homologs (adipic acid C6), it yields non-brittle, high-performance polymers such as nylon 6,8 where balanced cost and mechanical performance are critical. Suberic acid provides a unique electrochemical decarboxylation profile for tailored polymer stability. It also serves as a dual-role growth modifier and surface functionalization reagent for catalytic metal oxide nanostructures. It is a key component in polyamidoamine corrosion inhibitor formulations. Order ≥98% purity Suberic acid to leverage chain-length-specific properties in polymerization, nanomaterials, and industrial coatings.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 505-48-6
Cat. No. B032711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberic acid
CAS505-48-6
Synonymssuberic acid
suberic acid, cadmium (1:1) salt
suberic acid, dipotassium salt
suberic acid, disodium salt
suberic acid, manganese (+2) (1:1) salt
suberic acid, monosodium salt
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(=O)O
InChIInChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
InChIKeyTYFQFVWCELRYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.9 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Suberic Acid (CAS 505-48-6): A Mid-Chain Dicarboxylic Acid Monomer for Polymer and Specialty Applications


Suberic acid (octanedioic acid) is an alpha, omega-dicarboxylic acid with an eight-carbon aliphatic chain. As a member of the medium-chain dicarboxylic acid (MCDA) series (C4-C10), it is a white crystalline solid with a molecular weight of 174.20 g/mol and a melting point in the range of 139-144 °C . Its two terminal carboxyl groups confer bifunctional reactivity for condensation polymerizations and serve as a platform chemical in nylon, polyester, pharmaceutical, and corrosion inhibitor applications [1].

Why Suberic Acid Cannot Be Swapped with Shorter or Longer Chain Dicarboxylic Acid Analogs


The performance of alpha,omega-dicarboxylic acids is not a linear function of chain length. Even-carbon MCDAs like suberic acid (C8) exhibit distinct physicochemical properties and material outcomes compared to odd-carbon homologs (e.g., pimelic acid, C7) or adjacent even-carbon members (e.g., adipic acid, C6; sebacic acid, C10). For example, the formation of stable ammonium salts for polymerization is notably more difficult with odd-carbon acids due to hygroscopicity [1]. Furthermore, the C8 chain length is a critical threshold in polymer science: acids with chains shorter than 6 carbons yield unsuitable, brittle polymers, whereas suberic acid (8 carbons) and longer chains produce polymers with excellent fiber-forming and cold-drawing capabilities [1]. The electrochemical polymerization behavior, specifically the decarboxylation extent and resulting hydrocarbon structure, also varies significantly between C6, C8, and C10 acids, directly impacting final polymer stability [2]. These non-linear, chain-length-dependent effects render generic, in-class substitution scientifically unsound for most applications.

Suberic Acid (CAS 505-48-6) Quantitative Differentiation vs. Adipic, Pimelic, and Sebacic Acids


Suberic Acid's C8 Chain Length is the Minimum Requirement for Fiber-Forming Polyester Amides

A direct comparative study of condensation polymerization with amino alcohols demonstrated a sharp performance threshold at a chain length of six methylene groups. Dicarboxylic acids with chain lengths less than 6 carbons (e.g., pimelic acid) produced polymers unsuitable for fiber applications. In contrast, suberic acid (8 carbons) and longer-chain acids like sebacic acid (10 carbons) yielded polymers with excellent fiber-forming and cold-drawing properties [1]. This establishes suberic acid as the first viable, cost-effective monomer in the even-carbon MCDA series for producing flexible, drawable fibers.

Polymer Synthesis Fiber Science Polyester Amide

Suberic Acid Exhibits Intermediate Decarboxylation During Electrochemical Polymerization, Balancing Polymer Yield and Structure

In a study on the electrochemical polymerization of dicarboxylic acids in a methanol:pyridine (1:1) solvent system, suberic acid's behavior was directly compared to that of adipic (C6) and sebacic (C10) acids. The extent of decarboxylation during polymerization increases with chain length, indicating a greater hydrocarbon structure in the final polymer [1]. This property directly impacts polymer stability; the polymer from adipic acid (C6) was significantly degraded by alkaline hydrolysis, whereas polymers from azelaic (C9) and sebacic (C10) acids remained insoluble and high-melting, demonstrating enhanced stability [1]. As the C8 intermediate, suberic acid offers a specific, tunable degree of hydrocarbon character.

Electrochemistry Polymer Chemistry Materials Science

Suberic Acid's Dicarboxylic Structure Enables Functionalization of CuO Nanostructures for Electrochemical Sensors

Suberic acid was utilized as both a growth modifier and a functionalizing agent for the hydrothermal synthesis of CuO nanoflowers (NFs). When used as an electrode modifier for the detection of formoterol fumarate (FF), the suberic acid-functionalized CuO NFs demonstrated high electro-catalytic activity, enabling a sensor system with a detection sensitivity of 0.01 μM [1]. The method showed excellent recoveries from complex matrices like broiler feed and human serum, confirming its analytical robustness [1]. This specific application highlights a unique dual functionality—nanostructure growth control and surface functionalization—that is not a general property of all MCDAs but is enabled by suberic acid's specific chain length and dicarboxylic nature in this synthesis.

Electrochemistry Nanomaterials Sensor Development

Suberic Acid is a Viable Component in C6-C12 Dicarboxylic Acid Corrosion Inhibitor Formulations

A patent for a corrosion inhibitor composition specifies the use of a saturated aliphatic dicarboxylic acid with 6-12 carbon atoms, explicitly listing suberic acid alongside adipic, pimelic, azelaic, sebacic, undecanoic, and dodecanoic acids as suitable components [1]. The formulation, which combines this dicarboxylic acid with a polyamidoamine, exhibits superior long-term corrosion inhibition on both iron and copper surfaces [1].

Corrosion Science Formulation Chemistry Industrial Additives

Recommended Applications for Suberic Acid Based on Evidence-Backed Differentiation


Synthesis of Flexible Polyamides, Nylons, and Polyesters Requiring Fiber-Forming Properties

Procure suberic acid as a monomer when the final polymer must possess flexibility and be suitable for drawing into fibers. The C8 chain length is the shortest in the even-carbon series that yields a 'suitable polymer' with these properties, unlike shorter-chain analogs (e.g., adipic, pimelic acid) which produce unsuitable, brittle materials [1]. This makes suberic acid the optimal choice for applications like nylon 6,8 synthesis where a balance of cost and material performance is required [1].

Monomer for Electrochemically Synthesized Polymers with Controlled Hydrocarbon Character

For electrochemical polymerization projects, select suberic acid to achieve a specific, intermediate degree of hydrocarbon structure and decarboxylation in the final polymer. This property is a direct function of chain length, and the C8 suberic acid provides a distinct outcome compared to C6 (adipic) and C10 (sebacic) acids, allowing for the rational design of polymer stability and chemical resistance [2].

Development of Functionalized Nanomaterials for High-Sensitivity Electrochemical Sensors

Use suberic acid as a specialized reagent in the hydrothermal synthesis of metal oxide nanostructures (e.g., CuO). Its dicarboxylic nature enables it to act as both a growth modifier and a surface functionalizing agent, a dual role crucial for creating catalytically active nanomaterials. This application is validated by the development of a sensor for formoterol fumarate with a detection limit of 0.01 μM [3].

Component in Patented, Long-Term Corrosion Inhibitor Formulations

Formulators can source suberic acid for use in corrosion inhibitor blends, particularly those containing polyamidoamines. It is a specifically claimed component in patent literature for formulations that demonstrate superior, long-term protection of both ferrous and non-ferrous (copper) metal surfaces [4].

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